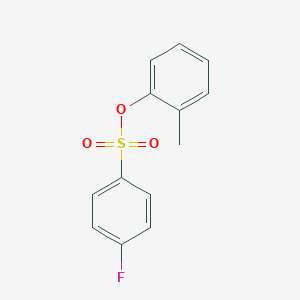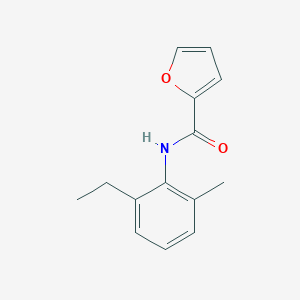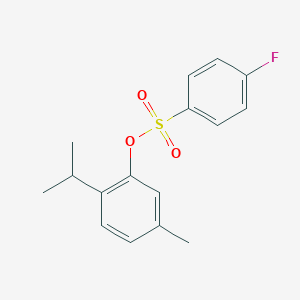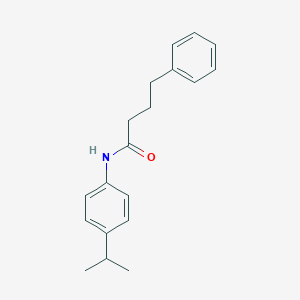
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide, also known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a crucial role in the regulation of GABA levels in the brain.
作用機序
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can increase GABA levels in the brain, which can have a calming and relaxing effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can have a range of biochemical and physiological effects. Studies have shown that N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can reduce anxiety and stress, improve sleep quality, and reduce seizures in individuals with epilepsy. In addition, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA-AT. However, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide also has some limitations, including its low solubility in water and its potential for non-specific binding to other proteins in the brain. These limitations can be overcome using various experimental techniques, such as the use of solubilizing agents and the use of control experiments to assess non-specific binding.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide, including the development of more potent and selective inhibitors of GABA-AT, the investigation of the long-term effects of N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide on brain function and behavior, and the exploration of its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, further studies are needed to determine the optimal dosage and administration of N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide for therapeutic use.
In conclusion, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide is a novel compound with significant potential for the treatment of addiction and epilepsy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound.
合成法
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can be synthesized using a multi-step process involving the reaction of 3-chloro-2-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with ammonia to yield N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide. The purity and yield of N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can be improved using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. Studies have shown that N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can increase GABA levels in the brain, which can help reduce cravings and withdrawal symptoms in individuals with addiction. In addition, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has been shown to have anticonvulsant effects, making it a potential treatment option for epilepsy.
特性
分子式 |
C11H12ClNO |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H12ClNO/c1-7-9(12)3-2-4-10(7)13-11(14)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,13,14) |
InChIキー |
HAARRYFYEBKUSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC2 |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



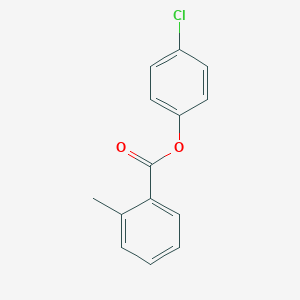
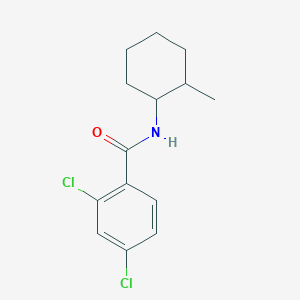
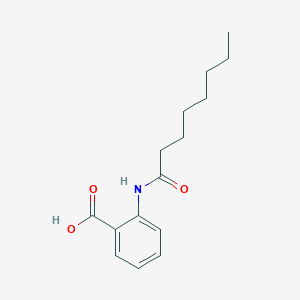
![N-[4-(acetylamino)phenyl]octanamide](/img/structure/B291053.png)
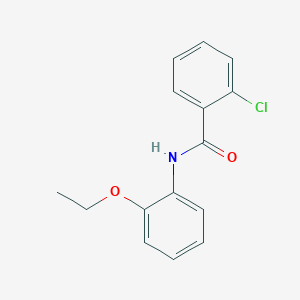
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)


